Reactive TCO Density Improvement with PEG24
In a direct head-to-head comparison using an anti-EGFR antibody model, conjugation with PEG24-TCO maintained the native binding affinity (KD = 6 nM) up to an average of 8 linkers per antibody. In stark contrast, conjugation with PEG4-TCO at a comparable or lower linker density (15 linkers per antibody) resulted in a significant 16.7-fold loss in binding affinity (KD = 100 nM) [1]. This demonstrates that the extended PEG24 spacer effectively mitigates steric interference and preserves antigen recognition, whereas the shorter PEG4 linker, even at moderate loading, induces substantial affinity loss.
| Evidence Dimension | Antibody-antigen binding affinity (KD) following linker conjugation |
|---|---|
| Target Compound Data | KD = 6 nM (with ~8 PEG24-TCO linkers per antibody) |
| Comparator Or Baseline | PEG4-TCO: KD = 100 nM (with 15 linkers per antibody) |
| Quantified Difference | 16.7-fold lower affinity (KD increase from 6 nM to 100 nM) for the PEG4 conjugate |
| Conditions | In vitro kinetic binding assay (Biacore) on anti-EGFR antibody (cetuximab) modified with DBCO-PEGn-TCO (n=4 or 24) via azide-alkyne cycloaddition. Binding measured against immobilized EGFR extracellular domain. |
Why This Matters
Maintaining target binding affinity after conjugation is a critical quality attribute for ADCs and imaging probes; selecting PEG24-acid minimizes the risk of efficacy loss due to steric hindrance, a risk that is substantial with shorter PEG linkers.
- [1] Sano, K., et al. (2016). A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry. Bioconjugate Chemistry, 27(8), 1862-1869. Figure 3C. (PMC5022565) View Source
